Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

Catalog No.
S715538
CAS No.
560088-79-1
M.F
C23H44N2O6
M. Wt
444.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa...

CAS Number

560088-79-1

Product Name

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate

IUPAC Name

N-cyclohexylcyclohexanamine;2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid

Molecular Formula

C23H44N2O6

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C12H23N.C11H21NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(15)12-4-5-16-6-7-17-8-9(13)14/h11-13H,1-10H2;4-8H2,1-3H3,(H,12,15)(H,13,14)

InChI Key

SWUXEYKTUQROOO-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. Its molecular formula is C23H44N2O6, and it has a molecular weight of approximately 432.6 g/mol. The compound features a dicyclohexylamine moiety, which contributes to its distinctive chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Typical of amides and esters. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield dicyclohexylamine and the corresponding acid.
  • Esterification: It can react with alcohols to form new esters, which may modify its solubility and reactivity.
  • Nucleophilic Substitution: The nitrogen atom in the dicyclohexylamine group can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic chemistry.

The synthesis of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate typically involves multi-step organic synthesis techniques:

  • Formation of the Core Structure: The initial step often involves the synthesis of the 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan core through condensation reactions involving appropriate starting materials.
  • Amidation: The core structure is then reacted with dicyclohexylamine to form the final product via an amidation reaction.
  • Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate.

These methods are typically carried out under controlled conditions to ensure high yields and purity.

This compound has several notable applications:

  • Pharmaceutical Research: Due to its potential biological activity, it can serve as a lead compound for drug development.
  • Material Science: Its unique chemical structure may be useful in developing polymers or other materials with specific properties.
  • Chemical Intermediates: It can act as an intermediate in the synthesis of more complex molecules.

The versatility of this compound makes it valuable across various scientific disciplines .

Interaction studies involving Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that similar compounds may interact with protein targets involved in inflammation and microbial resistance pathways. Further research is needed to elucidate these interactions specifically for this compound.

Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate shares structural similarities with several related compounds:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-4-oxo-3,8,11-trioxa-5-azatridecanC11H21NO6Lacks dicyclohexylamine moiety
DicyclohexylamineC12H23NSimple amine structure
2-[2-(Boc-amino)ethoxy]ethoxyacetic acidC11H21NO6Contains Boc protection group

These comparisons illustrate the uniqueness of Dicyclohexylamine 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate due to its complex structure and potential applications not fully realized by simpler analogs .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types